

A Technical Guide to the Structure of Mycobactin J

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Compound of Interest

Compound Name: **Mycobactin**

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Mycobactin J is a lipophilic siderophore, an iron-chelating molecule, produced by *Mycobacterium avium* subsp. *paratuberculosis*, the causative agent of Johne's disease in cattle.^[1] Like other **mycobactins**, its primary function is to acquire ferric iron (Fe^{3+}), an essential nutrient, from the host environment. This process is critical for the bacterium's survival and pathogenesis, making the **mycobactin** biosynthesis pathway a significant target for the development of novel anti-tubercular therapeutics.^{[2][3]} This guide provides a detailed examination of the molecular architecture of **mycobactin J**, the experimental protocols used for its structural elucidation, and relevant quantitative data.

Core Molecular Structure

The structure of **mycobactin J** is a complex assembly of several distinct chemical moieties, characterized by a core scaffold that varies only slightly among different **mycobactins**, and a variable fatty acid chain.^[1] The complete structure and its absolute configuration were clarified by Schwartz et al., correcting discrepancies in earlier reports.^[1]

The molecule can be deconstructed into two principal fragments following base-catalyzed hydrolysis of its single ester linkage: a mycobactic acid moiety and a cobactin moiety.^[1]

- Mycobactic Acid Moiety: This fragment contains the source of most structural variation among **mycobactins**.^[1] It consists of:

- A 2-hydroxyphenyl-oxazoline ring system derived from salicylic acid and L-threonine.
- An N⁶-hydroxy-L-lysine residue.
- A long-chain fatty acyl substituent. In the major component of **mycobactin J**, this is a Z-2-hexadecenoic acid, though other fatty acids like hexadecanoic and octadecanoic acids are also found.^[1]
- Cobactin Moiety: This fragment is an N⁶-acyl-N⁶-hydroxy-L-lysine that has been cyclized to form a seven-membered hydroxamate-containing caprolactam ring.

These two moieties are linked by an ester bond between the carboxyl group of the mycobactin acid's N⁶-hydroxy-L-lysine and a hydroxyl group on the cobactin moiety, which is derived from (2S,3R)-3-hydroxy-2-methylpentanoate.^[1] All amino acid-derived stereocenters possess the natural L-configuration.^[1]

The overall structure is specifically designed for the chelation of a single ferric iron atom, utilizing six oxygen atoms from three hydroxamate groups and one phenolic hydroxyl group as ligands.^[4]

Quantitative Structural Data

The primary quantitative data available from the structural elucidation of **mycobactin J** is from Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of key protons helped confirm the geometry of the double bond in the fatty acid chain.^[1]

Proton	Mycobactin J (δ ppm)
H _{2'}	5.85
H _{3'}	6.05
H _{4'}	2.49

Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃) for characteristic protons of the fatty acid moiety in **Mycobactin J**, indicating a Z-geometry for the double bond. Data sourced from Schwartz et al.^[1]

Experimental Protocols for Structural Elucidation

The determination of **mycobactin J**'s complete structure and absolute stereochemistry involved a multi-step degradation process followed by chromatographic and spectroscopic analysis.[\[1\]](#)

3.1 Two-Step Hydrolytic Degradation This procedure, pioneered by Snow, was employed to cleave **mycobactin J** into its constituent components for individual analysis.[\[1\]](#)

- Step 1: Base-Catalyzed Hydrolysis (Saponification)
 - **Mycobactin J** is dissolved in a suitable solvent.
 - An aqueous base (e.g., sodium hydroxide) is added to the solution.
 - The mixture is stirred at room temperature to selectively cleave the central ester linkage.
 - This reaction yields two fragments: the water-insoluble mycobactic acid and the water-soluble cobactin, which are then separated based on their differential solubility.
- Step 2: Acid-Catalyzed Hydrolysis
 - The separated mycobactic acid and cobactin fragments are independently subjected to strong acid hydrolysis (e.g., using 6M HCl) at elevated temperatures.
 - This step breaks all amide bonds within the fragments.
 - The resulting products are the fundamental constituent molecules: salicylic acid, L-threonine, L-N⁶-hydroxylysine, (2S,3R)-3-hydroxy-2-methylpentanoate, and the various fatty acids.

3.2 Chromatographic and Spectroscopic Analysis

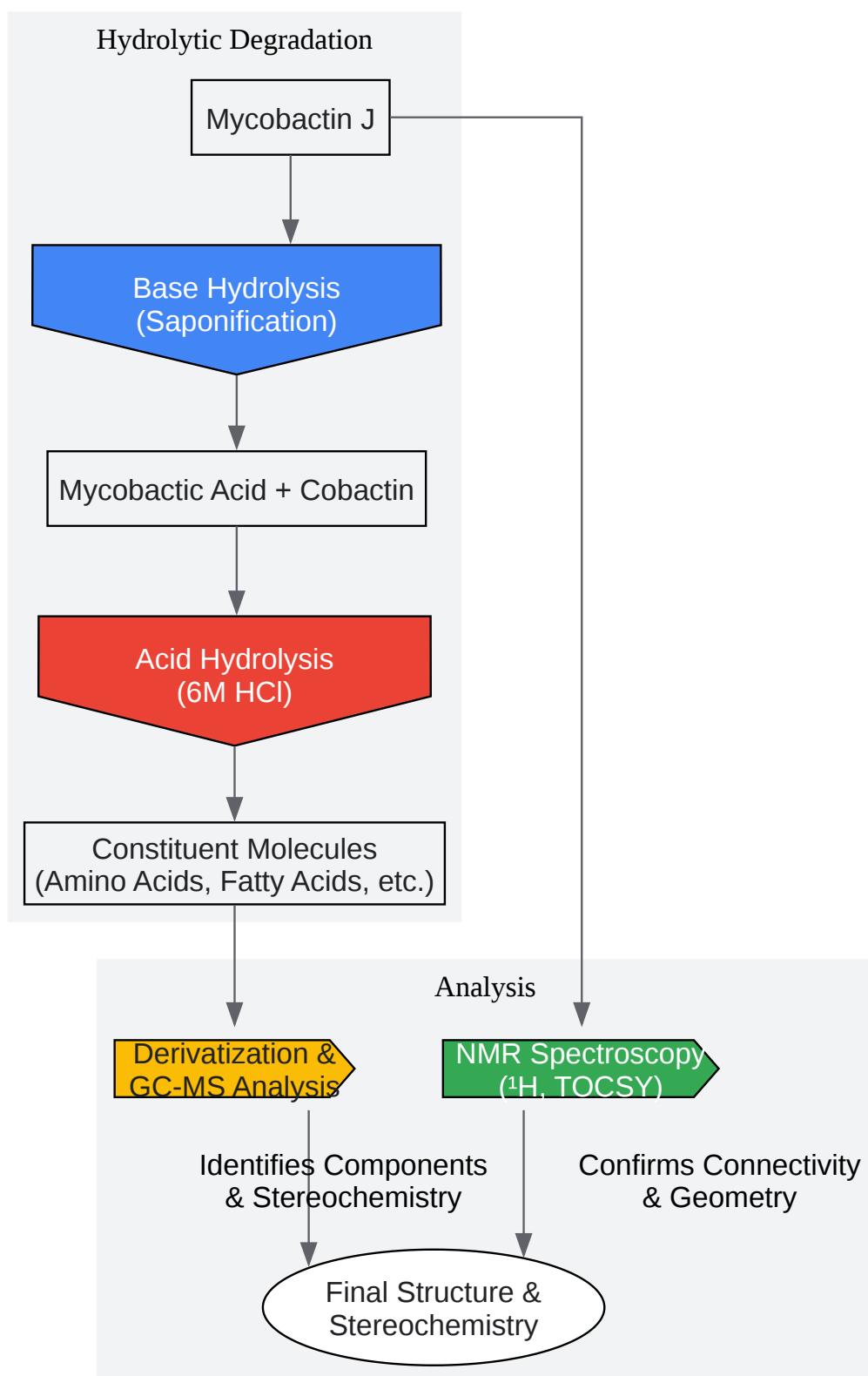
- 3.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)
 - Derivatization: The acid hydrolysate containing the amino acids is esterified (e.g., with diazomethane) and then treated with pentafluoropropionic anhydride (PFPA) to yield

volatile triacyl derivatives.^[1] The fatty acid components are analyzed as their methyl esters.^[1]

- Chiral GC Analysis: The derivatized amino acids are analyzed on a chiral GC column (e.g., Chirasil-Val®).^[1] By comparing the retention times with those of authentic L- and DL- standards, the absolute configuration of the amino acid stereocenters is determined.
- Fatty Acid Analysis: The esterified fatty acids are analyzed by GC-MS to identify their chain length and degree of saturation.
- 3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
 - Sample Preparation: Desferri-**mycobactin J** is dissolved in a deuterated solvent (e.g., CDCl₃).
 - Data Acquisition: ¹H NMR spectra are acquired on a high-field spectrometer (e.g., 400 MHz).
 - Spectral Analysis: 2D NMR experiments, such as Total Correlation Spectroscopy (TOCSY), are used to establish proton-proton correlations and identify the spin systems corresponding to the individual structural components, such as the 2-methyl-3-hydroxyacid.^[1] The chemical shifts and coupling constants of the vinylic and allylic protons are analyzed to determine the geometry of the double bond in the fatty acid chain.
^[1]

Visualizations

4.1 Experimental Workflow for Structural Elucidation

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Caption: Workflow for the structural elucidation of **Mycobactin J**.

4.2 Chemical Structure of **Mycobactin J**

Caption: 2D representation of the core structure of **Mycobactin J**.

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